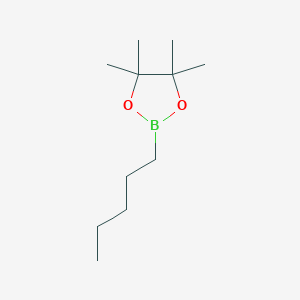
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless liquid that is sensitive to moisture and is soluble in organic solvents like chloroform and methanol . This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane can be synthesized by reacting triisopropyl borate with pinacol in the presence of an acid catalyst. The reaction typically involves heating the mixture to around 90°C for 12-16 hours . The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% . The product is then purified by distillation, yielding a colorless oil with high purity as confirmed by nuclear magnetic resonance spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then distilled and collected in fractions, with purity levels typically ranging from 87-96% .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Acid Catalysts: Utilized in the synthesis of the compound.
Major Products Formed
Pinacol Benzyl Boronate: Formed during borylation reactions.
Organoboron Compounds: Produced through hydroboration reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, particularly in cross-coupling reactions.
Pharmaceutical Research: Used in the development of new drugs and medicinal compounds.
Material Science: Employed in the creation of high-strength adhesives, water-resistant materials, and antimicrobial plastics.
Optoelectronics: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The compound’s reactivity is influenced by the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its ability to participate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in scientific research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDUDBHKPWORAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450854 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-21-4 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


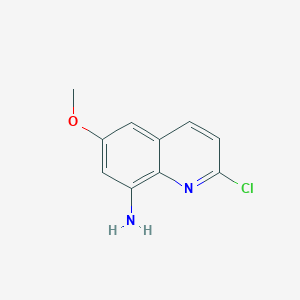
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)
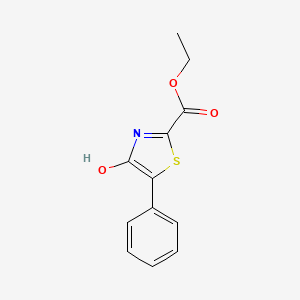
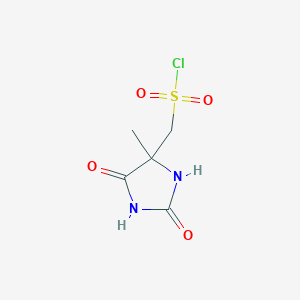
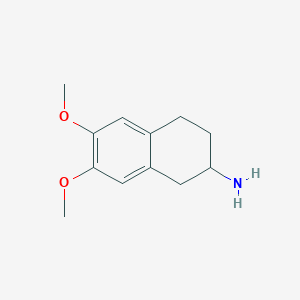
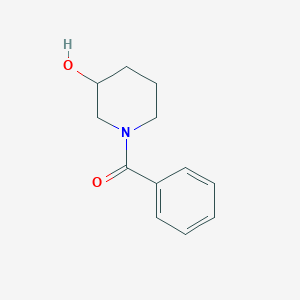
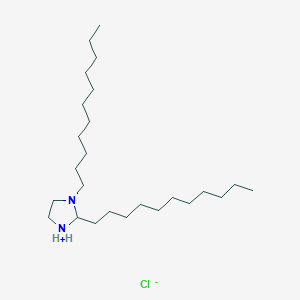
![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)
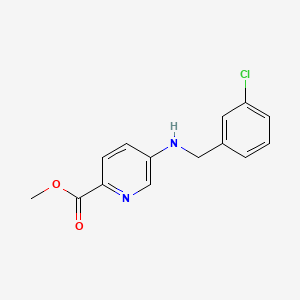
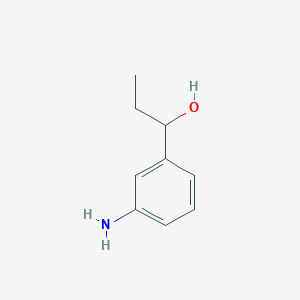
![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)
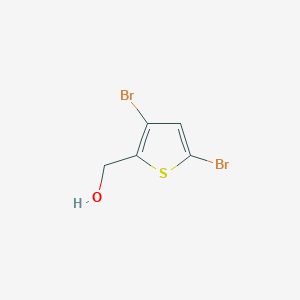
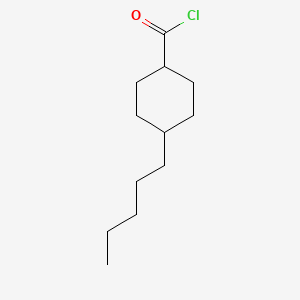
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)
